molecular formula C21H25N5O2S B15084017 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide CAS No. 618879-98-4

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide

Cat. No.: B15084017
CAS No.: 618879-98-4
M. Wt: 411.5 g/mol
InChI Key: OQJAQDXQZSXUBL-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₂₅N₅O₂S
Structural Features:

  • Core Structure: A 1,2,4-triazole ring substituted at the 3-position with a sulfanyl (-S-) group linked to an acetamide moiety.
  • 5-(2-Furyl) group: A heteroaromatic furan ring contributing to π-π stacking interactions and metabolic stability. N-[4-(Diethylamino)phenyl]acetamide: The diethylamino group enhances solubility and electron-donating properties, while the phenyl ring provides structural rigidity .

Synthesis: Prepared via nucleophilic substitution between 4-allyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol and 2-bromo-N-[4-(diethylamino)phenyl]acetamide under basic conditions, analogous to methods described for related triazole derivatives .

Pharmacological Relevance: The compound’s design leverages the 1,2,4-triazole scaffold, known for diverse bioactivities, including anti-inflammatory and antimicrobial effects. The diethylamino group may enhance blood-brain barrier penetration compared to simpler aryl substituents .

Properties

CAS No.

618879-98-4

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H25N5O2S/c1-4-13-26-20(18-8-7-14-28-18)23-24-21(26)29-15-19(27)22-16-9-11-17(12-10-16)25(5-2)6-3/h4,7-12,14H,1,5-6,13,15H2,2-3H3,(H,22,27)

InChI Key

OQJAQDXQZSXUBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The furan ring is then introduced through a coupling reaction, followed by the addition of the allyl group. The final step involves the attachment of the diethylamino group to the phenyl ring through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification methods such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and diethylamino group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (R₁, R₂) Key Activities Reference
Target Compound R₁ = Allyl, R₂ = 4-(Diethylamino)phenyl Predicted anti-exudative, anti-inflammatory
2-((4-Allyl-5-(3-chloroanilino)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2-methylphenyl)acetamide R₁ = Allyl, R₂ = 3-Chloroanilino Antimicrobial (Gram-positive bacteria), moderate cytotoxicity
2-((4-Allyl-5-(3,4-dichloroanilino)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2-methylphenyl)acetamide R₁ = Allyl, R₂ = 3,4-Dichloroanilino Enhanced antimicrobial activity vs. mono-chloro analog
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(3-chlorophenyl)acetamide R₁ = NH₂, R₂ = 3-Chlorophenyl Anti-exudative activity (68% inhibition vs. diclofenac sodium’s 72% at 10 mg/kg)
N-(3,5-Dimethylphenyl)-2-{[5-(furan-2-yl)-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R₁ = Allyl, R₂ = 3,5-Dimethylphenyl Reduced solubility, moderate anti-inflammatory activity
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R₁ = Ethyl, R₂ = 2,4-Difluorophenyl Improved metabolic stability due to fluorine substituents

Key Findings

Substituent Effects on Anti-Exudative Activity

  • Amino vs.
  • Diethylamino Phenyl vs. Halogenated Aryl at R₂: The diethylamino group in the target compound likely enhances solubility and target affinity over chloro- or fluorophenyl groups, which prioritize hydrophobic interactions .

Antimicrobial Activity Trends

  • Chlorinated anilino derivatives (e.g., ) exhibit stronger antimicrobial effects against Gram-positive bacteria (MIC: 2–8 µg/mL) than the target compound, suggesting electron-withdrawing groups enhance membrane disruption.

Metabolic Stability

  • Ethyl or fluorinated substituents (e.g., ) improve metabolic stability compared to allyl groups, which may undergo oxidation. However, the allyl group in the target compound could facilitate prodrug strategies .

Biological Activity

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in the context of anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound has a molecular formula of C17H14N6O2S3C_{17}H_{14}N_{6}O_{2}S_{3} and features a triazole ring, which is known for its diverse biological applications. The presence of furan and sulfur moieties enhances its pharmacological profile.

PropertyValue
Molecular FormulaC17H14N6O2S3
Molecular Weight430.5 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown promising results against various cancer cell lines:

  • Mechanism : The triazole ring can interact with DNA and enzymes involved in cell proliferation.
  • Case Study : A derivative with a similar structure demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating strong antiproliferative activity .

Antimicrobial Activity

The compound also shows potential antimicrobial effects. The presence of sulfur in its structure is believed to contribute to its ability to inhibit microbial growth:

  • Activity Spectrum : Compounds with triazole structures have been reported to possess antibacterial and antifungal properties.
  • Research Findings : In vitro studies have suggested that related triazole compounds exhibit activity against resistant strains of bacteria and fungi .

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • DNA Interaction : The triazole ring can form complexes with DNA or RNA, disrupting cellular processes.
  • Reactive Oxygen Species (ROS) : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

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